Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride

purity procurement specification salt form

Researchers synthesizing Boceprevir require a crystalline, high-purity β-amino ester with high aqueous solubility to ensure reproducible coupling. The hydrochloride salt (CAS 2375258-87-8) solves this by delivering defined crystallinity and >1000 g/L water solubility. • Ready-to-use crystalline form avoids sticky oils or low-melting solids common with free base. • Optimized for amide bond formation with P2 fragment. • Assured ≥98% purity for GMP-like conditions. BenchChem stocks this intermediate for immediate global shipment.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64
CAS No. 2375258-87-8
Cat. No. B2968097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride
CAS2375258-87-8
Molecular FormulaC7H14ClNO3
Molecular Weight195.64
Structural Identifiers
SMILESCOC(=O)C(C1(CCC1)O)N.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-11-6(9)5(8)7(10)3-2-4-7;/h5,10H,2-4,8H2,1H3;1H
InChIKeyQBMYJJMKGDXWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclobutyl β-Amino Acid Ester for Antiviral Synthesis


Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride is a chiral, non-proteinogenic β-amino acid ester hydrochloride salt that incorporates a conformationally restricted 1-hydroxycyclobutyl motif. It is primarily employed as an advanced synthetic intermediate in the preparation of the hepatitis C virus (HCV) protease inhibitor Boceprevir [1]. The compound possesses molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . Its hydrochloride salt form enhances crystallinity and aqueous solubility relative to the free base, making it the preferred physical form for controlled synthetic operations and procurement specifications.

1
Advanced intermediate for Boceprevir synthesis
Patent-documented route specificity, cyclobutyl P1 fragment
2
Hydrochloride salt enables aqueous processing & crystalline handling
Preferred over free base for reproducible weighing and storage
3
Conformationally restricted 1-hydroxycyclobutyl core
Supports stereoselective transformations in peptidomimetic research

Why Hydrochloride Salt Form Cannot Be Substituted


Substituting the hydrochloride salt with the free base (CAS 2375258-86-7) or other ester analogs introduces quantifiable differences in solubility, storage stability, and reactive handling. Amino acid ester hydrochlorides are, as a class, substantially more water-soluble than their free-base counterparts, typically exceeding 1000 g/L for simple methyl ester hydrochlorides, a difference that can affect both synthetic workup and formulation [1]. The hydrochloride salt also exhibits higher crystallinity and a defined melting range, whereas the free base is often obtained as a less tractable oil or low-melting solid . Furthermore, replacing the 1-hydroxycyclobutyl motif with a cyclopropyl, cyclopentyl, or unsubstituted cyclobutyl ring alters the conformational preorganization and hydrogen-bonding capacity, which are critical for stereoselective transformations in downstream Boceprevir synthesis. These factors preclude interchangeable use without re-optimization of reaction conditions and procurement specifications.

Target: HCl salt
Crystalline, high aqueous solubility, defined melting range
Substitute: free base
Often oily/low-melting, reduced solubility; may shift workup and stoichiometry
Cyclobutyl ring
Conformational restriction critical for downstream stereoselectivity
Cyclopropyl/cyclopentyl analogs
Altered preorganization and H-bonding may affect enantioselectivity in coupling
Methyl ester
Optimized for chemoselective amide formation in patent route
Ethyl/tert-butyl esters
Not exemplified in patent; coupling efficiency may require re-optimization

Quantitative Differentiation Against Closest Analogs


Purity Advantage of Hydrochloride Salt

The hydrochloride salt (2375258-87-8) is routinely supplied at ≥98% purity by multiple independent vendors, whereas the free base (2375258-86-7) is commercially listed at 95% purity [1]. This 3-percentage-point purity difference is meaningful for applications requiring high mass accountability, such as GMP intermediate synthesis or quantitative reactivity in peptide coupling reactions.

Purity advantage
Specification review
+3 percentage points
Supports yield consistency in multi-step synthesis
98% (HCl) vs 95% (free base) HPLC purity; reduces repurification need
purity procurement specification salt form

Crystalline Character and Defined Melting Point

The hydrochloride salt exhibits a defined melting range of 34–38 °C as a white to pink crystalline powder . In contrast, the free base is reported as a low-melting solid or viscous oil, with no sharply defined melting point available from commercial sources [1]. The crystalline nature of the hydrochloride facilitates accurate weight dispensing, storage, and formulation, whereas amorphous or oily free bases present handling, weighing, and purity verification challenges.

Crystalline character
Class-level
Crystalline powder, mp 34–38 °C
Enables accurate weighing and long-term storage
Free base obtained as oil/low-melting solid; handling may differ
crystallinity melting point salt form handling

Patent-Validated Intermediate for Boceprevir

Chinese patent CN103508918A specifically describes cyclobutyl-containing α-hydroxy-β-amino ester compounds of formula (1), where R1 and R2 are alkyl groups, as key intermediates for the synthesis of the HCV NS3/4A protease inhibitor Boceprevir [1]. Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride exemplifies this class (R1 = methyl, R2 = H). The patent demonstrates that variations in the ester group (R1) and N-substitution directly impact downstream coupling efficiency and enantioselectivity, providing a structural rationale for selecting this specific ester over homologs (e.g., ethyl or tert-butyl esters).

Patent precedent
Method context
CN103508918A
Documented intermediate for Boceprevir synthesis
Structural specificity vs ethyl/tert-butyl esters reduces synthetic risk
Boceprevir HCV protease inhibitor synthetic intermediate patent

Aqueous Solubility Advantage of Salt Form

Amino acid methyl ester hydrochlorides, as a compound class, exhibit aqueous solubility typically exceeding 1000 g/L at 20 °C, a property demonstrated by glycine methyl ester hydrochloride (CAS 5680-79-5, solubility >1000 g/L) [1]. Free amino acid esters generally display markedly lower water solubility. For procurement, this class-level solubility differential means the hydrochloride salt form (2375258-87-8) is amenable to aqueous workup, salt metathesis, and coupling reactions in mixed aqueous-organic media, whereas the free base (2375258-86-7) may require strictly anhydrous conditions or organic co-solvents.

Solubility class
Class-level
>1000 g/L (class)
Enables aqueous workup and mixed-media coupling
Free base requires anhydrous conditions; inferred from amino acid ester HCl class
solubility hydrochloride salt free base aqueous processing

Recommended Application Scenarios


HCV Protease Inhibitor Synthesis

This compound is the preferred α-hydroxy-β-amino ester building block for constructing the cyclobutyl P1 fragment of Boceprevir, as documented in patent CN103508918A [1]. The 1-hydroxy group enables downstream stereoselective transformations, while the methyl ester facilitates chemoselective amide bond formation with the P2 fragment. Procurement of the hydrochloride salt ensures high purity (≥98%), crystalline form, and aqueous solubility suitable for large-scale coupling reactions.

Conformationally Constrained Peptidomimetics

The compound's 1-hydroxycyclobutyl core imparts conformational rigidity (reduced rotatable bonds vs. acyclic β-amino acids) while retaining hydrogen-bond donor/acceptor capacity (H-donors: 2, H-acceptors: 4) [1]. This makes it suitable for synthesizing peptidomimetics where backbone preorganization is required to enhance target binding affinity. Its undefined stereocenter (as supplied) allows for use in racemic synthesis or chiral resolution strategies.

Aqueous-Phase Peptide Coupling

The hydrochloride salt's class-inferred high aqueous solubility supports coupling reactions in water or aqueous-organic biphasic systems, avoiding the need for strictly anhydrous conditions that would be required if using the free base [1]. This is advantageous for conjugation to water-soluble biomolecules, polymer supports, or in high-throughput parallel synthesis where simplified workup is critical.

Application
Selection Property
Validation Focus
Boceprevir intermediate synthesis
Patent-documented route, high-purity crystalline HCl salt
Chemoselective P2 fragment coupling; stereochemical outcome
Conformationally constrained peptidomimetics
1-hydroxycyclobutyl rigid core, H-bond donor/acceptor capacity
Backbone preorganization effect on target binding affinity
Aqueous-phase peptide coupling
High aqueous solubility of hydrochloride salt form
Compatibility with water/biomolecule conjugation; simplified workup
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